molecular formula C18H11FN6 B2461605 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 1003987-80-1

5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile

カタログ番号 B2461605
CAS番号: 1003987-80-1
分子量: 330.326
InChIキー: FCMHAGNXPSMDCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile, also known as PF-06282999, is a small molecule inhibitor that has been developed for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile exerts its pharmacological effects by inhibiting the activity of several kinases. It has been shown to inhibit the activity of PI3K, AKT, mTOR, JAK2, and IRAK1. These kinases are involved in various signaling pathways that regulate cell growth, survival, and inflammation. By inhibiting these kinases, 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile can block the activation of these pathways, leading to the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects:
5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It also inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, it has been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis in animal models.

実験室実験の利点と制限

One of the advantages of 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile is its high selectivity for its target kinases. This makes it a valuable tool for studying the role of these kinases in various signaling pathways. However, one of the limitations of 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile is its relatively low potency compared to other kinase inhibitors. This may limit its use in certain experimental settings.

将来の方向性

There are several future directions for the development of 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile. One potential application is in the treatment of cancer. Clinical trials are currently underway to evaluate its efficacy in the treatment of solid tumors such as breast cancer and non-small cell lung cancer. Another potential application is in the treatment of autoimmune diseases. 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile has shown promising results in animal models of rheumatoid arthritis and multiple sclerosis, and further studies are needed to evaluate its efficacy in humans. Additionally, 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile may have applications in the treatment of other diseases such as cardiovascular disease and neurodegenerative diseases.

合成法

The synthesis of 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile involves several steps. The starting material is 4-fluorobenzaldehyde, which is reacted with malononitrile to form 4-fluorophenyl-2-cyanoacetic acid. This intermediate is then reacted with hydrazine hydrate to form 4-(4-fluorophenyl)phthalazine-1-carbohydrazide. The final step involves the reaction of this intermediate with 5-amino-1H-pyrazole-4-carbonitrile to form 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile.

科学的研究の応用

5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases that are involved in various signaling pathways such as the PI3K/AKT/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. This makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and autoimmune disorders.

特性

IUPAC Name

5-amino-1-[4-(4-fluorophenyl)phthalazin-1-yl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN6/c19-13-7-5-11(6-8-13)16-14-3-1-2-4-15(14)18(24-23-16)25-17(21)12(9-20)10-22-25/h1-8,10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMHAGNXPSMDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2N3C(=C(C=N3)C#N)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。